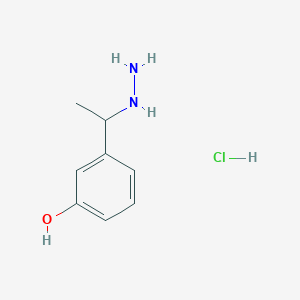

3-(1-Hydrazinylethyl)phenol hydrochloride

Description

3-(1-Hydrazinylethyl)phenol hydrochloride is a phenolic derivative featuring a hydrazinyl group attached to an ethyl side chain, which is further bonded to a benzene ring. Hydrazine derivatives are often utilized in cyclization reactions, as seen in , where hydrazine hydrate reacts with aromatic ketones to form triazole derivatives .

The compound’s reactivity is likely influenced by the hydrazine group, which can participate in nucleophilic additions or serve as a reducing agent. Its phenolic -OH group may enhance solubility in polar solvents, while the hydrochloride salt improves stability and crystallinity.

Properties

IUPAC Name |

3-(1-hydrazinylethyl)phenol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O.ClH/c1-6(10-9)7-3-2-4-8(11)5-7;/h2-6,10-11H,9H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QRXPWJHFZHKBRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=CC=C1)O)NN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(1-Hydrazinylethyl)phenol hydrochloride typically involves the reaction of 3-(1-Hydrazinylethyl)phenol with hydrochloric acid. The process can be summarized as follows:

Starting Material: 3-(1-Hydrazinylethyl)phenol.

Reagent: Hydrochloric acid.

Reaction Conditions: The reaction is carried out under controlled temperature and pressure to ensure the formation of the hydrochloride salt.

Industrial Production Methods: In an industrial setting, the production of 3-(1-Hydrazinylethyl)phenol hydrochloride may involve large-scale synthesis using automated reactors. The process includes:

Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.

Purification: Techniques such as crystallization or recrystallization to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 3-(1-Hydrazinylethyl)phenol hydrochloride can undergo various chemical reactions, including:

Oxidation: The phenolic group can be oxidized to form quinones.

Reduction: The hydrazinylethyl group can be reduced to form corresponding amines.

Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation Reagents: Potassium permanganate, hydrogen peroxide.

Reduction Reagents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products:

Oxidation Products: Quinones.

Reduction Products: Amines.

Substitution Products: Alkylated or acylated phenols.

Scientific Research Applications

3-(1-Hydrazinylethyl)phenol hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds.

Biology: It can be used in the study of enzyme inhibition and protein interactions.

Material Science: It is utilized in the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-Hydrazinylethyl)phenol hydrochloride involves its interaction with biological molecules. The hydrazinylethyl group can form hydrogen bonds and electrostatic interactions with target proteins, leading to inhibition or modulation of their activity. The phenolic group can participate in redox reactions, affecting cellular oxidative states.

Comparison with Similar Compounds

Key Findings:

Structural Influences on Properties: Electron-Withdrawing Groups (e.g., -NO₂, -Cl): Increase melting points and stability but may reduce solubility in organic solvents. For example, 3-Chloro-4-fluorophenylhydrazine HCl melts at 211–212°C, higher than methyl or hydrazinyl analogs . Hydrophilic Groups (e.g., -OH in phenylephrine HCl): Enhance water solubility, critical for pharmaceutical formulations .

Reactivity :

- Hydrazine derivatives undergo cycloaddition reactions to form heterocycles like triazoles () or condense with carbonyl groups to generate hydrazones .

- Fluorinated analogs (e.g., 3-Fluorophenylhydrazine HCl) exhibit enhanced metabolic stability, making them valuable in drug design .

Safety Profiles :

- Most hydrazine hydrochlorides are irritants (R36/37/38) and require careful handling . Phenylephrine HCl, while pharmacologically active, has well-documented side effects like hypertension .

Biological Activity

3-(1-Hydrazinylethyl)phenol hydrochloride is an organic compound with significant biological activity, particularly in medicinal chemistry and biochemistry. This compound is characterized by its unique hydrazinylethyl side chain attached to a phenolic structure, which contributes to its interaction with various biological molecules. The following sections will detail its synthesis, mechanisms of action, biological effects, and relevant case studies.

3-(1-Hydrazinylethyl)phenol hydrochloride has the molecular formula . It is synthesized through the reaction of 3-(1-hydrazinylethyl)phenol with hydrochloric acid, resulting in the formation of its hydrochloride salt. The synthesis can be summarized as follows:

- Starting Material: 3-(1-Hydrazinylethyl)phenol

- Reagent: Hydrochloric acid

- Reaction Conditions: Controlled temperature and pressure

The compound's properties include a phenolic hydroxyl group that can participate in redox reactions, enhancing its biological activity by influencing cellular oxidative states.

The biological activity of 3-(1-Hydrazinylethyl)phenol hydrochloride is attributed to its ability to interact with proteins and enzymes through:

- Hydrogen Bonding: The hydrazinylethyl group forms hydrogen bonds with target proteins.

- Electrostatic Interactions: These interactions can modulate protein activity, potentially leading to enzyme inhibition.

- Redox Reactions: The phenolic group can undergo oxidation, affecting cellular redox states and signaling pathways.

Biological Activity

The compound exhibits a range of biological activities, including:

- Antioxidant Properties: It has been shown to scavenge free radicals, reducing oxidative stress in cells.

- Enzyme Inhibition: It may inhibit specific enzymes involved in metabolic pathways, which can be beneficial in therapeutic contexts.

- Potential Anticancer Activity: Preliminary studies suggest it may induce apoptosis in cancer cell lines through modulation of signaling pathways .

Case Studies and Research Findings

Several studies have highlighted the biological significance of 3-(1-Hydrazinylethyl)phenol hydrochloride:

-

Antioxidant Activity Study:

- A study demonstrated that this compound effectively reduced reactive oxygen species (ROS) levels in vitro, indicating strong antioxidant capabilities. The results showed a significant decrease in oxidative damage markers in treated cells compared to controls.

- Enzyme Interaction Analysis:

- Anticancer Potential:

Comparative Analysis with Related Compounds

To understand its unique properties, a comparison with similar compounds is useful:

| Compound | Structure Type | Biological Activity |

|---|---|---|

| 3-(1-Hydrazinylethyl)phenol | Hydroxylated hydrazine | Antioxidant, enzyme inhibition |

| 4-(1-Hydrazinylethyl)phenol | Positional isomer | Similar activity but less potent |

| 3-(1-Hydroxyethyl)phenol | Hydroxyethyl derivative | Antioxidant but lacks hydrazine group |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.